Fmoc-Arg(Me)2-OH, also known as Fmoc-Dimethylarginine or Fmoc-Arg(Me)2, is a chemical building block used in peptide synthesis. Peptide synthesis is a technique for creating peptides, which are chains of amino acids. Peptides play a crucial role in various biological processes, and their synthesis allows researchers to study their function and develop new drugs ().
Fmoc-Arg(Me)2-OH is a derivative of the amino acid Arginine (Arg). Arginine is a naturally occurring amino acid with a positively charged side chain. However, in Fmoc-Arg(Me)2-OH, the side chain of Arginine is modified. The two terminal amine groups (NH2) of the Arginine side chain are replaced with methyl groups (CH3), resulting in a "dimethylated" Arginine. This modification can affect the properties of the resulting peptide ().
The Fmoc (Fluorenylmethoxycarbonyl) group attached to the N-terminus (free amino group) of Fmoc-Arg(Me)2-OH serves as a protecting group in peptide synthesis. Protecting groups are temporary chemical modifications that prevent unwanted reactions during peptide chain assembly. The Fmoc group can be selectively removed under mild conditions, allowing the Fmoc-Arg(Me)2-OH unit to be incorporated into the growing peptide chain ().
Due to its unique structure, Fmoc-Arg(Me)2-OH may be useful in various research applications, including:
Fmoc-Arginine (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-dimethyl-L-arginine) is a derivative of the amino acid arginine, specifically modified to enhance its utility in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, which is widely used to prevent premature reactions during peptide assembly. The dimethylation of the guanidino group on the arginine side chain allows for specific interactions in biological systems, influencing various biochemical pathways.
Fmoc-Arginine plays a crucial role in various biological activities due to its interaction with arginine residues in proteins. Methylation of arginine is known to influence gene expression, signal transduction, and protein-protein interactions. These modifications can affect cellular processes such as growth, differentiation, and immune responses .
The compound primarily targets arginine residues, impacting pathways involving protein synthesis and modification. By altering the charge and hydrogen bonding properties of arginine, it can significantly affect protein structure and function.
The synthesis of Fmoc-Arginine typically involves two main steps:
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and yield through solid-phase peptide synthesis techniques.
Fmoc-Arginine is extensively utilized in:
Studies involving Fmoc-Arginine have shown its potential to influence various biochemical interactions:
Several compounds share structural similarities with Fmoc-Arginine but differ in their protective groups or modifications:
Compound Name | Key Features | Uniqueness |
---|---|---|
Fmoc-Arg(Pbf)-OH | Another Fmoc-protected arginine derivative | Different protecting group (Pbf) |
Fmoc-Lys(Me)3-OH | Methylated lysine residue | Focuses on lysine rather than arginine |
Fmoc-ADMA(Pbf)-OH | Derivative of asymmetric dimethylarginine | Unique methylation pattern on arginine |
Fmoc-Arginine's specific methylation pattern on the guanidino group makes it particularly valuable for studying protein modifications and interactions, distinguishing it from similar compounds.
N-α-Fluorenylmethyloxycarbonyl-N-ω,ω-dimethyl-L-arginine functions as a protected derivative of arginine designed specifically for solid-phase peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl protecting group attached to the α-amino position, while the guanidine side chain bears two methyl substituents that distinguish the asymmetrical and symmetrical variants.
The fundamental molecular properties of both stereoisomeric forms demonstrate identical empirical formulas but distinct three-dimensional arrangements. The asymmetrical form, designated by Chemical Abstracts Service number 268564-10-9, exhibits a molecular formula of C₂₃H₂₈N₄O₄ with a calculated molecular weight of 424.5 grams per mole. The symmetrical variant, bearing Chemical Abstracts Service number 823780-66-1, shares identical molecular specifications while differing in the spatial distribution of methyl groups on the guanidine nitrogen atoms.
Table 1: Molecular Properties Comparison
Property | Asymmetrical Form | Symmetrical Form |
---|---|---|
Chemical Abstracts Service Number | 268564-10-9 | 823780-66-1 |
Molecular Formula | C₂₃H₂₈N₄O₄ | C₂₃H₂₈N₄O₄ |
Molecular Weight | 424.49 g/mol | 424.49 g/mol |
International Union of Pure and Applied Chemistry Name | (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | (2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
PubChem Compound Identifier | 46737315 | 46737316 |
The structural framework consists of three distinct functional regions that contribute to the compound's synthetic utility. The fluorenylmethyloxycarbonyl group serves as a base-labile protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions such as piperidine treatment. The arginine backbone maintains the natural L-configuration essential for biological activity, while the dimethylated guanidine side chain represents the key distinguishing feature between the two stereoisomers.
The asymmetrical dimethylarginine configuration positions both methyl groups on a single nitrogen atom within the guanidine moiety, mimicking the naturally occurring post-translational modification found in various protein substrates. Conversely, the symmetrical arrangement distributes the methyl groups across two different nitrogen atoms, creating a distinct molecular geometry with different biological implications.